3-Nitroquinolin-4-amine chemical structure and properties
3-Nitroquinolin-4-amine chemical structure and properties
An In-Depth Technical Guide to 3-Nitroquinolin-4-amine: Structure, Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is recognized as a "privileged structure" in the field of medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatile nature allows for substitutions that can fine-tune its pharmacological profile. Among these, the strategic placement of nitro (NO₂) and amino (NH₂) groups can profoundly influence a molecule's electronic properties and its interactions with biological targets. This has led to the development of potent therapeutic agents, including anticancer[2] and anticonvulsant compounds.[3]
3-Nitroquinolin-4-amine, in particular, emerges as a compound of significant interest. The presence of an electron-withdrawing nitro group at the 3-position and an electron-donating amino group at the 4-position creates a unique electronic environment that can be exploited for targeted drug design. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical structure, physicochemical properties, synthesis, characterization, biological activities, and safety considerations associated with 3-Nitroquinolin-4-amine.
Part 1: Molecular Identification and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research and development. This section details the structural identity and key physicochemical parameters of 3-Nitroquinolin-4-amine, which are predictive of its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a bicyclic quinoline core, functionalized with a nitro group at position C3 and an amine group at position C4.
Chemical Identifiers
For unambiguous identification and cross-referencing in literature and databases, a standardized set of identifiers is crucial.
| Identifier | Value | Reference |
| IUPAC Name | 3-nitroquinolin-4-amine | |
| Synonyms | 4-Amino-3-nitroquinoline, 3-nitro-4-aminoquinoline | |
| CAS Number | 42606-33-7 | |
| Molecular Formula | C₉H₇N₃O₂ | |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)[O-])N | |
| InChI | InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) |
Physicochemical Properties
These computed properties offer insights into the molecule's potential pharmacokinetic behavior, such as absorption and distribution. The XLogP3 value, for instance, suggests moderate lipophilicity.
| Property | Value | Reference |
| Molecular Weight | 189.17 g/mol | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Exact Mass | 189.053826475 Da | |
| Topological Polar Surface Area | 84.7 Ų |
Part 2: Synthesis and Characterization
The synthesis of 3-Nitroquinolin-4-amine can be approached through several routes. A logical and commonly employed strategy involves the modification of a pre-formed quinoline core. This section outlines a plausible synthetic pathway and the analytical techniques required for structural verification.
Synthetic Strategy: A Logical Workflow
A robust synthesis begins with a readily available precursor, such as 4-hydroxyquinoline. The process involves a key nitration step to introduce the nitro group, followed by conversion of the hydroxyl group to an amine. This multi-step approach allows for controlled functionalization of the quinoline ring. The causality is clear: nitration of the activated ring is followed by a nucleophilic substitution to install the final amine.
Caption: A plausible synthetic pathway to 3-Nitroquinolin-4-amine.
Exemplary Experimental Protocol
The following protocol is a representative method adapted from procedures for analogous compounds.[3] Each step is designed for high yield and purity.
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Nitration of 4-Hydroxyquinoline:
-
Rationale: To introduce the nitro group at the C3 position via electrophilic aromatic substitution. The hydroxyl group at C4 activates the ring, directing the substitution.
-
Procedure: Dissolve 4-hydroxyquinoline in concentrated sulfuric acid at 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. The resulting precipitate, 4-hydroxy-3-nitroquinoline, is filtered, washed with water, and dried.
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-
Chlorination of 4-Hydroxy-3-nitroquinoline:
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Rationale: To convert the hydroxyl group into a good leaving group (chloride) for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
-
Procedure: Reflux a mixture of 4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the solid 4-chloro-3-nitroquinoline is collected by filtration.
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-
Amination of 4-Chloro-3-nitroquinoline:
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Rationale: To displace the chloride at C4 with an amino group via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group at C3 activates the C4 position for this attack.
-
Procedure: Suspend 4-chloro-3-nitroquinoline in a suitable solvent like ethanol in a sealed pressure vessel. Saturate the solution with ammonia gas at low temperature and then heat at 100-120°C for several hours. After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure 3-Nitroquinolin-4-amine.
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Spectroscopic Characterization
Structural confirmation is a self-validating system where data from multiple orthogonal techniques must converge.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Expected Peaks: The IR spectrum provides a functional group fingerprint. Key absorptions are expected for:
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N-H Stretching (Amine): Two distinct, sharp bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[4]
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N-O Stretching (Nitro): Two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
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N-H Bending (Amine): A band in the 1650-1580 cm⁻¹ region.[4]
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C-N Stretching (Aromatic Amine): A strong band typically found between 1335-1250 cm⁻¹.[4]
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C=C & C=N Stretching (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
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-
Protocol: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Acquire the spectrum using an FT-IR spectrometer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will reveal the electronic environment of each hydrogen atom.
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Aromatic Protons (H5-H8): Expect complex multiplets in the downfield region (~7.0-9.0 ppm) corresponding to the protons on the benzene portion of the quinoline ring.
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Aromatic Proton (H2): A singlet is expected for the proton at the C2 position, likely in the 8.5-9.5 ppm range, deshielded by the adjacent nitrogen and the nitro group.
-
Amine Protons (-NH₂): A broad singlet in the 5.0-7.0 ppm range, which is exchangeable with D₂O.[5] The exact chemical shift can be highly dependent on solvent and concentration.[5]
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the nitro (C3) and amino (C4) groups will be significantly shifted due to the strong electronic effects of these substituents.
-
-
Mass Spectrometry (MS):
-
Analysis: High-Resolution Mass Spectrometry (HRMS) using a technique like ESI-TOF is essential for confirming the elemental composition.[6]
-
Expected Ion: The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's exact mass (189.0538 Da).
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Part 3: Biological Activity and Therapeutic Potential
The unique arrangement of functional groups in 3-Nitroquinolin-4-amine makes it a compelling candidate for biological investigation. The nitro group, in particular, can act as both a pharmacophore and a potential toxicophore, with its biological effects often dependent on its enzymatic reduction in vivo.[7][8]
Anticancer Activity: Targeting EGFR
Research has specifically identified the 3-nitroquinoline framework as a promising scaffold for developing novel anticancer agents.[2] A key strategy involves designing these molecules to inhibit the Epidermal Growth Factor Receptor (EGFR), a kinase that is often overexpressed in various human cancers, such as epidermoid carcinoma and certain breast cancers.[2] The inhibition of EGFR blocks downstream signaling pathways that are critical for cell proliferation and survival. Several 3-nitroquinoline derivatives have demonstrated potent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[2]
Caption: Mechanism of action via inhibition of the EGFR signaling pathway.
Other Potential Applications
The broader chemical class of substituted nitroquinolines and related heterocycles suggests other therapeutic avenues worth exploring:
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Anticonvulsant Activity: Related structures, such as 4-amino-3-nitroquinolin-2-ones, have been synthesized and shown to possess anticonvulsant properties in animal models.[3]
-
Antibacterial Activity: The quinoline core is central to many antibacterial agents.[9] While not specifically documented for this compound, related amino/nitro substituted heterocycles have demonstrated activity against bacteria like Staphylococcus aureus.[10]
Part 4: Safety, Handling, and Storage
As with any biologically active compound, adherence to strict safety protocols is mandatory. The following information is based on data for 4-amino-3-nitroquinoline.[11]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Handle in accordance with good industrial hygiene and safety practices.[11]
-
Avoid dust formation and breathing dust, vapors, or gas.[11]
-
Use in a well-ventilated area or under a fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[11]
-
-
Storage and Stability:
Conclusion
3-Nitroquinolin-4-amine represents a strategically designed molecule with significant potential in medicinal chemistry. Its defined structure, characterized by a potent combination of a nitro and an amino group on the privileged quinoline scaffold, makes it a valuable intermediate and a promising lead for drug discovery. The documented success of the 3-nitroquinoline framework in targeting EGFR for anticancer therapy highlights the most immediate and compelling application for this compound class. Further investigations into its potential anticonvulsant and antimicrobial activities are warranted. This guide provides the foundational knowledge required for researchers to handle, synthesize, and further explore the therapeutic promise of this intriguing molecule.
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